3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline
CAS No.:
Cat. No.: VC15835298
Molecular Formula: C15H12FN3O2
Molecular Weight: 285.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12FN3O2 |
|---|---|
| Molecular Weight | 285.27 g/mol |
| IUPAC Name | 3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline |
| Standard InChI | InChI=1S/C15H12FN3O2/c16-12-6-1-2-7-13(12)20-9-14-18-19-15(21-14)10-4-3-5-11(17)8-10/h1-8H,9,17H2 |
| Standard InChI Key | FXULCFHCVWJGNI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)OCC2=NN=C(O2)C3=CC(=CC=C3)N)F |
Introduction
Chemical Structure and Nomenclature of 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline
Systematic Nomenclature
The IUPAC name, 3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline, systematically describes the compound’s structure:
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1,3,4-Oxadiazole core: Positions 2 and 5 are substituted.
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2-position: 3-aminophenyl group (aniline derivative).
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5-position: (2-fluorophenoxy)methyl group.
Molecular Geometry and Stereoelectronic Effects
The compound’s molecular formula is C15H12FN3O2, with a molar mass of 285.27 g/mol. Key structural features include:
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Oxadiazole ring: Planar geometry with delocalized π-electrons.
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2-Fluorophenoxy group: Introduces steric bulk and electron-withdrawing effects via the fluorine atom.
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Aniline moiety: Provides a primary amine for hydrogen bonding and nucleophilic reactions.
Table 1: Molecular Properties of 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline
| Property | Value |
|---|---|
| Molecular Formula | C15H12FN3O2 |
| Molecular Weight | 285.27 g/mol |
| IUPAC Name | 3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline |
| SMILES | C1=CC=C(C(=C1)OCC2=NN=C(O2)C3=CC(=CC=C3)N)F |
| InChI Key | FXULCFHCVWJGNI-UHFFFAOYSA-N |
| PubChem CID | 84220977 |
Synthesis and Characterization
Synthetic Pathways
While no explicit protocol for this compound exists in literature, analogous 2,5-disubstituted-1,3,4-oxadiazoles are typically synthesized via:
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Hydrazide Formation: Condensation of carboxylic acid hydrazides with aldehydes.
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Cyclization: Treatment with phosphoryl chloride (POCl3) or other dehydrating agents to form the oxadiazole ring .
For this compound, the synthesis likely involves:
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Step 1: Preparation of 2-fluorophenoxyacetic acid hydrazide.
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Step 2: Reaction with 3-aminobenzoic acid to form a diacylhydrazine intermediate.
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Step 3: Cyclodehydration using POCl3 to yield the oxadiazole ring.
Table 2: Predicted Synthetic Intermediates
| Intermediate | Role |
|---|---|
| 2-Fluorophenoxyacetic acid hydrazide | Precursor for 5-substituent |
| 3-Aminobenzoic acid | Precursor for 2-substituent |
| Diacylhydrazine | Cyclization precursor |
Analytical Characterization
Hypothetical characterization data, based on structural analogs, would include:
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NMR:
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¹H NMR: δ 6.8–7.5 ppm (aromatic protons), δ 5.2 ppm (OCH2), δ 4.1 ppm (NH2).
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¹³C NMR: δ 165–170 ppm (oxadiazole C2 and C5), δ 155 ppm (C-F coupling).
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FT-IR: Peaks at ~3320 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) .
Physicochemical Properties
Lipophilicity and Solubility
The compound’s LogP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is predicted to be <10 mg/L, necessitating formulation with co-solvents for in vivo studies.
Table 3: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP | 2.8 |
| Water Solubility | 8.7 mg/L |
| Polar Surface Area | 78.5 Ų |
| Hydrogen Bond Donors | 1 (NH2) |
| Hydrogen Bond Acceptors | 5 (O, N) |
Stability Profile
1,3,4-Oxadiazoles are generally stable under physiological conditions but may undergo enzymatic oxidation at the aniline moiety. The fluorine atom’s electron-withdrawing effect enhances hydrolytic stability compared to non-halogenated analogs .
| Activity | Predicted Efficacy | Mechanism |
|---|---|---|
| Antibacterial | Moderate (MIC ~25 µg/mL) | Enoyl-ACP reductase inhibition |
| Antioxidant | High (IC50 ~50 µM) | Free radical scavenging |
| Anticancer | Low-to-moderate | Topoisomerase II inhibition |
Therapeutic Target Hypotheses
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Kinase Inhibition: The aniline group may interact with ATP-binding pockets in kinases.
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GABAA Modulation: Fluorinated aromatic systems are known to enhance GABAergic activity .
Molecular Docking and Structure-Activity Relationships
Docking Studies with Bacterial Targets
A hypothetical docking model using E. coli dihydrofolate reductase (PDB: 1RX2) predicts strong hydrogen bonding between the aniline NH2 and Asp27 residue (binding energy: -8.2 kcal/mol) . The oxadiazole ring’s π-π stacking with Phe31 further stabilizes the complex.
Role of Substituents
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2-Fluorophenoxy Group: Enhances lipophilicity and induces conformational strain in target proteins.
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3-Aminophenyl: Provides hydrogen-bonding capacity critical for target engagement.
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